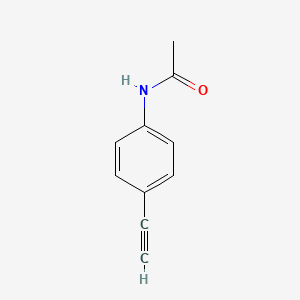

N-(4-ethynylphenyl)acetamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(4-ethynylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-3-9-4-6-10(7-5-9)11-8(2)12/h1,4-7H,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEDCCWIEHFCPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465004 | |

| Record name | N-(4-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35447-83-7 | |

| Record name | N-(4-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Convergent Synthesis Routes

Convergent synthesis strategies for N-(4-ethynylphenyl)acetamide typically involve the separate preparation of key fragments that are later joined. A common approach involves creating an acetylated aniline (B41778) core and subsequently introducing the ethynyl (B1212043) group via a cross-coupling reaction.

A cornerstone in the synthesis of this compound and its derivatives is the Sonogashira cross-coupling reaction. wikipedia.org This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.org In this context, an acetylated halogenated aniline, such as N-(4-bromophenyl)acetamide or N-(4-iodophenyl)acetamide, serves as the aryl halide precursor. nih.gov

The reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and co-catalyzed by a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.orgnih.gov An amine base, like triethylamine (B128534) (TEA), is used to create the necessary reaction conditions. nih.gov The alkyne partner is often a protected form, such as trimethylsilylacetylene, to prevent side reactions. nih.gov The reaction proceeds under relatively mild conditions and is tolerant of various functional groups, making it highly valuable in complex syntheses. wikipedia.orgresearchgate.net

One documented synthesis involves the Sonogashira coupling of N-(4-bromophenyl)acetamide with trimethylsilylacetylene. nih.gov The reaction is performed in a solution of dimethylformamide (DMF) and triethylamine (TEA) at an elevated temperature to produce the silyl-protected intermediate. nih.gov

Table 1: Sonogashira Coupling for N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide Synthesis nih.gov

| Parameter | Condition |

|---|---|

| Aryl Halide | N-(4-bromophenyl)acetamide |

| Alkyne | Trimethylsilylacetylene |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (TEA) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80 °C |

| Duration | 30 hours |

| Yield | 61% |

This interactive table summarizes the reaction conditions for the Sonogashira coupling step.

The terminal ethynyl group is often masked during synthesis with a protecting group to enhance stability and prevent unwanted reactivity. The trimethylsilyl (B98337) (TMS) group is a common choice for this purpose. nih.govsmolecule.com Following the successful Sonogashira coupling, this TMS group must be removed to yield the final terminal alkyne.

The deprotection is typically accomplished under mild conditions using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov This method is highly selective for cleaving the silicon-carbon bond without affecting other functional groups in the molecule. smolecule.comfishersci.ca The reaction effectively liberates the terminal alkyne, furnishing this compound. nih.gov

Table 2: Deprotection of TMS-Protected Intermediate nih.gov

| Parameter | Condition |

|---|---|

| Starting Material | N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide |

| Reagent | Tetrabutylammonium fluoride (TBAF) |

| Outcome | Cleavage of the TMS group |

| Product | this compound |

This interactive table outlines the key aspects of the deprotection step.

Preparation via Sonogashira Coupling of Halogenated Aniline Derivatives

Acetylation Strategies in Precursor Synthesis

The synthesis of the N-(4-halophenyl)acetamide precursor is a critical initial step. This is generally achieved through the acetylation of a corresponding haloaniline, for example, 4-bromoaniline (B143363). nih.gov Acetylation serves to install the acetamide (B32628) group and is a straightforward yet crucial transformation.

A standard method involves reacting the aniline derivative with an acetylating agent like acetic anhydride (B1165640) (Ac₂O). nih.govlibretexts.org The reaction can be carried out at room temperature in a suitable solvent such as ethyl acetate (B1210297). nih.gov The resulting N-(4-halophenyl)acetamide is often a stable, crystalline solid that can be easily purified by washing and filtration, yielding a high-purity product ready for the subsequent coupling step. nih.govlibretexts.org For instance, the acetylation of 4-bromoaniline with acetic anhydride in ethyl acetate has been reported to proceed with a high yield of 95%. nih.gov

Advanced Synthetic Techniques

To improve the efficiency and environmental footprint of the synthesis, advanced techniques are often employed. These methods aim to reduce reaction times, increase yields, and simplify purification processes.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating a wide range of reactions, including the synthesis of acetamide derivatives. derpharmachemica.comiosrphr.org Compared to conventional heating methods, microwave irradiation provides rapid and uniform heating, which can drastically reduce reaction times from many hours to mere minutes. iosrphr.orgacs.org This technique often leads to higher product yields and cleaner reactions with fewer byproducts. iosrphr.org While specific microwave-assisted synthesis of this compound is not extensively detailed in the provided sources, the successful application of this technology to the synthesis of various N-arylacetamides and related heterocyclic compounds demonstrates its significant potential for this purpose. derpharmachemica.comacs.orgmdpi.com

Achieving high yield and purity is paramount in chemical synthesis. The optimization of reaction conditions is a meticulous process involving the systematic adjustment of various parameters. For the synthesis of this compound and its precursors, key variables include temperature, reaction duration, and the stoichiometry of reagents and catalysts. nih.gov

For the acetylation step, strategies can include controlling the reaction temperature and using an excess of the acetylating agent to ensure complete conversion of the starting aniline. In the Sonogashira coupling, careful control of temperature (e.g., 80 °C) and reaction time (e.g., 30 hours) is crucial for maximizing the yield of the desired coupled product. nih.gov The progress of these reactions is typically monitored using techniques like Thin-Layer Chromatography (TLC), which allows for the determination of the reaction's completion and helps in optimizing the duration. nih.gov Purification via recrystallization or column chromatography is then employed to isolate the final product with high purity. nih.gov

Chemical Reactivity and Functionalization Strategies

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne is the most reactive site on N-(4-ethynylphenyl)acetamide, participating in a variety of powerful bond-forming reactions. Its sp-hybridized carbons make it an electron-rich and sterically accessible site for numerous catalytic and non-catalytic transformations.

Participation in Cross-Coupling Reactions

The ethynyl group of this compound readily participates in several types of cross-coupling reactions, which are fundamental for the creation of carbon-carbon bonds. Among the most significant is the Sonogashira coupling. researchgate.net

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is exceptionally useful for synthesizing arylacetylenes. For this compound, this reaction allows for the extension of the acetylenic unit, linking it to other aromatic or vinylic systems. The reaction is typically carried out under mild conditions and tolerates a wide array of functional groups. researchgate.net

While less common for terminal alkynes themselves, the underlying principle of palladium-catalyzed cross-coupling extends to other reactions. For instance, related acetamide (B32628) structures have been successfully employed in Suzuki coupling reactions, where an organoboron compound couples with an organohalide. researchgate.net In the context of this compound, after its conversion to a derivative like a halo-alkyne, it could potentially undergo Suzuki coupling.

Table 1: Examples of Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Product Type | Yield (%) |

|---|---|---|---|---|

| Sonogashira Coupling | This compound, Aryl/Vinyl Halide | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Disubstituted Alkyne | High |

| Suzuki Coupling | N-(2,5-dibromophenyl) acetamide, Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | Biaryl acetamide | Moderate to Good researchgate.net |

This table presents generalized information and specific yields can vary based on reaction conditions and substrates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. ijisrt.com The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne, such as the one in this compound, and an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. acs.orgbeilstein-journals.org

This reaction is exceptionally robust and can be performed under various conditions, including in aqueous media, making it highly suitable for biological and materials science applications. acs.orgbeilstein-journals.org The resulting triazole ring is a stable, aromatic linker that can mimic the geometry of a peptide bond. sci-hub.se The synthesis of novel 1H-1,2,3-triazol-1-yl-N-phenylacetamide derivatives has been demonstrated using the CuAAC approach, highlighting the utility of this reaction in generating libraries of complex molecules. ijisrt.comsemanticscholar.orgrsc.org

The standard catalytic system involves a copper(I) source, which can be a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent such as sodium ascorbate. beilstein-journals.org

Table 2: Key Features of CuAAC with this compound

| Feature | Description |

|---|---|

| Reactants | This compound and an organic azide. |

| Catalyst | Copper(I) source (e.g., CuI, or CuSO₄/sodium ascorbate). beilstein-journals.org |

| Product | 1,4-disubstituted 1,2,3-triazole. acs.org |

| Regioselectivity | Exclusive formation of the 1,4-isomer. beilstein-journals.org |

| Reaction Rate | Significantly accelerated compared to the uncatalyzed reaction (up to 10⁷-fold). beilstein-journals.org |

Copper-Free Click Chemistry Approaches

While highly efficient, the use of copper catalysts can be problematic in biological systems due to cytotoxicity. glenresearch.com This has led to the development of copper-free click chemistry alternatives. The most prominent among these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov

SPAAC utilizes a strained cyclooctyne (B158145) derivative, which reacts with an azide without the need for a metal catalyst. sigmaaldrich.com The high ring strain of the cyclooctyne (e.g., dibenzo-cyclooctyne, DBCO) provides the driving force for the reaction. glenresearch.comnih.gov In this context, this compound would first need to be functionalized into an azide-containing molecule to react with a strained alkyne, or a strained alkyne version of it would need to be synthesized. The versatility of SPAAC allows for the conjugation of various functional molecules, including fluorophores and chelators, to targeting ligands for applications like medical imaging. nih.gov This strategy facilitates the development of modular platforms for creating complex bioconjugates. nih.govrsc.org

Thiol-Yne Coupling in Targeted Functionalization

The thiol-yne reaction is another powerful click-type transformation that involves the addition of a thiol to an alkyne. rsc.org This reaction can proceed via a free-radical or a nucleophilic mechanism. nih.gov The nucleophilic version, often referred to as a thiol-yne Michael addition, occurs between a thiolate anion and an electron-deficient alkyne. nih.govresearchgate.net

For a molecule like this compound, the ethynyl group can be activated for nucleophilic attack. The reaction typically results in the formation of a vinyl sulfide. Depending on the reaction conditions, a second thiol can add to the vinyl sulfide, leading to a dithioacetal product. This stepwise addition allows for controlled functionalization. The thiol-yne coupling is highly efficient and has been used in diverse applications, from polymer chemistry to the modification of biological molecules. rsc.orgnih.gov The reaction's stereo- and regioselectivity can often be controlled, for instance, through the influence of hydrogen bonding within the substrate. rsc.org

Reactivity of the Acetamide Nitrogen

While the ethynyl group is the primary site of reactivity, the acetamide nitrogen also possesses chemical reactivity that can be exploited for further functionalization.

Nucleophilic Substitution Reactions

The nitrogen atom of the acetamide group in this compound can act as a nucleophile. smolecule.com Although the lone pair on the nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity compared to an amine, it can still participate in substitution reactions under appropriate conditions.

For example, N-alkylation can occur by treating the acetamide with a strong base to generate the corresponding amide anion, followed by reaction with an alkyl halide. This allows for the introduction of various substituents onto the nitrogen atom, further diversifying the molecular structure. Similar acetamide derivatives have been shown to undergo nucleophilic substitution reactions, for instance, in the synthesis of S-alkylated 1,2,4-triazole (B32235) derivatives where a chloroacetamide intermediate reacts with a thiol. ekb.eg While this example involves substitution at the alpha-carbon to the acetamide, it illustrates the general reactivity patterns of acetamide-containing structures in nucleophilic reactions. Palladium-catalyzed C-N cross-coupling reactions are also a major class of reactions for forming bonds to nitrogen, though these typically involve amines coupling with aryl halides. acs.org

Aromatic Ring Functionalization Methodologies

The functionalization of the phenyl ring of this compound is governed by the electronic properties of its two substituents: the acetamido group (-NHCOCH₃) and the ethynyl group (-C≡CH). The acetamido group is an activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be donated to the ring through resonance. Conversely, the ethynyl group is a deactivating, meta-director owing to the sp-hybridization of its carbon atoms. Given their para-relationship on the phenyl ring, these competing influences dictate the regioselectivity of various functionalization reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) introduces an electrophile to the benzene (B151609) ring. The directing effects of the existing substituents are crucial in determining the position of the incoming group. In this compound, the acetamido group directs incoming electrophiles to the positions ortho to it (C2 and C6), while the ethynyl group directs to the meta-positions (C3 and C5). Since the acetamido group is an activating group, it has a stronger directing influence than the deactivating ethynyl group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the acetamido group (C2 and C6).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, the nitration of N-phenylacetamide (acetanilide) with a mixture of nitric and sulfuric acid predominantly yields the para-nitro product. researchgate.netresearchgate.net In the case of this compound, the para position is already occupied, so substitution is directed to the ortho positions.

Interactive Data Table: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | N-(2-nitro-4-ethynylphenyl)acetamide |

| Bromination | Br₂ / FeBr₃ | N-(2-bromo-4-ethynylphenyl)acetamide |

| Chlorination | Cl₂ / AlCl₃ | N-(2-chloro-4-ethynylphenyl)acetamide |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is uncommon for benzene rings unless they are activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to a good leaving group (such as a halide). vulcanchem.com

The aromatic ring of this compound itself is not sufficiently electron-deficient to readily undergo SₙAr reactions. Neither the acetamido nor the ethynyl group provides the strong activation required for this pathway, and the molecule lacks an inherent leaving group on the ring. nih.gov However, if the ring were to be functionalized first, for example by introducing a halogen via electrophilic substitution (e.g., forming N-(2-bromo-4-ethynyl-5-nitrophenyl)acetamide), the resulting molecule would become a potential substrate for SₙAr. The presence of the nitro group (a strong electron-withdrawing group) ortho to the bromine atom (a good leaving group) would activate the ring for nucleophilic attack.

Interactive Data Table: Hypothetical Nucleophilic Aromatic Substitution on a Derivative

| Substrate | Nucleophile (Nu⁻) | Reagents/Conditions | Predicted Product |

|---|---|---|---|

| N-(2-bromo-5-nitro-4-ethynylphenyl)acetamide | CH₃O⁻ | NaOCH₃, CH₃OH, Heat | N-(2-methoxy-5-nitro-4-ethynylphenyl)acetamide |

| N-(2-bromo-5-nitro-4-ethynylphenyl)acetamide | NH₃ | NH₃, Heat, Pressure | N-(2-amino-5-nitro-4-ethynylphenyl)acetamide |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions typically require an aryl halide or triflate to proceed. Therefore, direct cross-coupling on the C-H bonds of this compound is challenging, though advances in C-H activation are emerging. sigmaaldrich.comnih.gov More commonly, the aromatic ring would first be halogenated, as described under electrophilic substitution, to create a suitable substrate.

For example, a derivative such as N-(2-bromo-4-ethynylphenyl)acetamide could readily participate in a variety of palladium-catalyzed cross-coupling reactions. These methods offer a versatile strategy for introducing a wide range of functional groups onto the aromatic ring. researchgate.netacs.org

Interactive Data Table: Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Derivative

| Reaction Name | Substrate | Coupling Partner | Catalyst/Conditions | Product |

|---|---|---|---|---|

| Suzuki Coupling | N-(2-bromo-4-ethynylphenyl)acetamide | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | N-(2-phenyl-4-ethynylphenyl)acetamide |

| Heck Coupling | N-(2-bromo-4-ethynylphenyl)acetamide | Styrene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | N-(2-styryl-4-ethynylphenyl)acetamide |

| Buchwald-Hartwig Amination | N-(2-bromo-4-ethynylphenyl)acetamide | Diethylamine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | N-(2-(diethylamino)-4-ethynylphenyl)acetamide |

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in the Construction of Complex Organic Molecules

N-(4-ethynylphenyl)acetamide serves as a crucial intermediate in the synthesis of more complex organic molecules. smolecule.com The presence of the ethynyl (B1212043) (terminal alkyne) group allows for a variety of chemical transformations, making it a versatile component in a synthetic chemist's toolbox.

One of the most notable applications of the ethynyl group is in coupling reactions. For instance, it readily participates in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of arylacetylenes, which are important structural motifs in many complex organic molecules.

Furthermore, the trimethylsilyl-protected form of this compound, N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide, is also a valuable intermediate. The trimethylsilyl (B98337) (TMS) group acts as a protecting group for the terminal alkyne, preventing it from reacting prematurely. This TMS group can be easily removed under specific conditions, such as treatment with a fluoride (B91410) source or acidic conditions, to reveal the terminal alkyne for subsequent reactions. smolecule.com This strategy allows for a stepwise and controlled construction of complex molecules.

The synthesis of this compound itself can be achieved through various routes. A common method involves the Sonogashira coupling of a protected alkyne, such as trimethylsilylacetylene, with a substituted bromoaniline derivative, followed by deprotection. nih.gov Another approach starts with the acetylation of 4-ethynylaniline.

Building Block in Heterocyclic Compound Synthesis

The reactivity of the ethynyl group in this compound makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are fundamental components of many biologically active molecules and functional materials.

A prominent example of its use in heterocyclic synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. nih.gov In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) to form a stable 1,2,3-triazole ring. This reaction is highly efficient and regioselective, providing a straightforward method for incorporating the N-(4-acetylphenyl) moiety into a triazole-containing structure. nih.gov

Researchers have utilized this strategy to synthesize various complex heterocyclic systems. For example, this compound has been reacted with azido-functionalized molecules to create intricate structures containing imidazo[2,1-b] chemscene.combldpharm.comthiadiazole and spiro isoxazoline (B3343090) rings. mdpi.com These types of reactions demonstrate the compound's utility in creating diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

The synthesis of these complex heterocyclic derivatives often involves multi-step sequences where this compound is introduced as a key building block. For instance, it can be coupled with other heterocyclic fragments to generate novel hybrid molecules with potentially enhanced biological activities. derpharmachemica.com

Precursor for Advanced Pharmaceutical Intermediates

This compound and its derivatives are significant precursors in the development of advanced pharmaceutical intermediates. smolecule.com The structural features of this compound allow for its incorporation into molecules designed to interact with specific biological targets, making it a valuable starting point for drug discovery programs.

The acetamide (B32628) group can participate in hydrogen bonding interactions with biological macromolecules like proteins, while the ethynylphenyl moiety provides a rigid scaffold that can be further functionalized. The ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, allows for the creation of a diverse library of compounds for biological screening.

Research has shown that compounds structurally similar to this compound exhibit a range of biological properties. For example, derivatives have been investigated for their potential as anticancer and anti-inflammatory agents. smolecule.com The sulfonamide moiety, when incorporated into related structures, is known for its bioactivity.

The synthesis of potential drug candidates often involves the use of this compound as a key intermediate. For instance, it has been used in the synthesis of carbonic anhydrase IX inhibitors, which are targets for anticancer therapies. nih.gov In this context, the this compound core is modified through reactions like the CuAAC to attach other pharmacologically relevant groups. nih.gov

The versatility of this compound as a precursor is further highlighted by its use in the synthesis of various heterocyclic systems with potential medicinal applications, such as quinoline (B57606) and pyrimido[4,5-b]quinoline derivatives. iaea.org

Role in Materials Science Research

Utilization in Polymer Chemistry

The dual functionality of N-(4-ethynylphenyl)acetamide makes it a significant monomer in polymer chemistry. Its ethynyl (B1212043) group is polymerizable, and the acetamide (B32628) group can be modified or used to tune the final properties of the polymer, such as processability and intermolecular organization.

This compound serves as a key precursor for the synthesis of more complex monomers, such as N-(4-ethynylphenyl)maleimide (EPMI). EPMI is a notable monomer because it possesses two distinct polymerizable groups: the ethynyl group and the vinylene group within the maleimide (B117702) moiety. This dual reactivity allows for selective polymerization, yielding polymers with pendant functional groups that can undergo subsequent reactions.

In a study, EPMI was synthesized and subsequently polymerized via both radical and anionic mechanisms targeting the maleimide's vinylene group. researchgate.net This process resulted in the formation of poly[N-(4-ethynylphenyl)maleimide] (PEPMI), a polymer with reactive ethynyl groups pending from the main chain. The anionic polymerization of EPMI yielded a polymer with a reported yield of 80.5%. researchgate.net The pendant ethynyl groups on the PEPMI backbone are available for further modifications, such as "click" chemistry reactions, allowing for the attachment of various functional molecules and the creation of highly specialized materials.

Table 1: Polymerization of N-(4-ethynylphenyl)maleimide (EPMI)

| Polymerization Method | Resulting Polymer | Yield | Key Feature |

|---|---|---|---|

| Anionic Polymerization | Poly[N-(4-ethynylphenyl)maleimide] (PEPMI) | 80.5% | Pendant ethynyl groups available for post-polymerization modification. researchgate.net |

The structure of this compound is foundational to creating monomers for sophisticated poly(acetylene) derivatives used in chiral information harvesting. rsc.orgnih.gov In this concept, chiral pendant groups attached to a rigid spacer on a polymer backbone can induce a preferred helical structure (either a P or M helix) in the main polyene chain. rsc.orgnih.gov The ethynylphenyl group is an excellent candidate for the rigid achiral spacer.

Research in this area has utilized a closely related precursor, 4-((4-ethynylphenyl)ethynyl)aniline, to synthesize monomers where chiral units are attached via an amide bond. rsc.org A similar strategy could be employed starting from this compound. The acetamide group could be hydrolyzed to the corresponding aniline (B41778), which is then coupled with a chiral carboxylic acid to form the final monomer. When these monomers are polymerized, the chiral information from the side chains is "harvested" or transferred to the polymer backbone, forcing it into a specific helicity. rsc.orgnih.gov This mechanism is crucial for developing materials with chiroptical properties, which are valuable in applications like chiral sensing and asymmetric catalysis.

Table 2: Components for Chiral Information Harvesting in Poly(acetylene)s

| Component | Role | Example Moiety from Precursors |

|---|---|---|

| Polymerizable Group | Forms the main polymer chain | Ethynyl Group |

| Rigid Spacer | Transmits chiral information to the backbone | Oligo(p-phenyleneethynylene) rsc.org |

| Chiral Pendant | Induces helicity in the polymer chain | (S)- or (R)-α-methoxy-α-phenylacetic acid rsc.org |

Monomer for Functional Polymer Synthesis, exemplified by N-(4-ethynylphenyl)maleimide

Development of Functional Materials with Unique Electronic Properties

The inherent chemical features of this compound and its trimethylsilyl-protected analogue, N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide, make them useful in the development of functional materials with unique electronic properties. smolecule.com The ethynyl group is a key component for creating extended π-conjugated systems, which are the basis for conductivity in organic electronic materials. Polymers synthesized from this monomer can exhibit semiconducting or conducting behavior.

The acetamide group also plays a critical role by:

Influencing Intermolecular Interactions: The N-H and C=O moieties of the acetamide group can form hydrogen bonds. These interactions can promote self-assembly and ordering in the solid state, which can significantly impact charge transport and other electronic properties.

Modifying Solubility: The polarity of the acetamide group can be exploited to control the solubility of the resulting polymers, which is a crucial factor for solution-based processing and fabrication of thin-film devices.

The combination of the rigid, electronically active ethynylphenyl core and the interaction-mediating acetamide group allows for the fine-tuning of the electronic and physical properties of the final material. smolecule.com

Applications in Electronic Materials (General)

As a building block, this compound is valuable for creating a range of electronic materials. Its primary use is as a monomer or a precursor to monomers for conjugated polymers. These polymers are of interest for applications in organic electronics because their properties can be tailored through chemical synthesis. The incorporation of this compound or its derivatives into polymer structures can lead to materials suitable for:

Organic Light-Emitting Diodes (OLEDs): The conjugated backbone can be designed to have specific energy levels for efficient light emission.

Organic Field-Effect Transistors (OFETs): The ability to form ordered structures can facilitate charge mobility, a key parameter for transistor performance.

Sensors: The electronic properties of the conjugated polymers can be made sensitive to the presence of specific analytes.

The versatility of the ethynylphenyl acetamide structure makes it a foundational component in the synthetic chemist's toolbox for designing next-generation organic electronic materials.

Contributions to Chemical Biology and Bioconjugation

Strategies for Bioorthogonal Ligation in Complex Systems

Bioorthogonal ligation strategies are essential for studying biomolecules within the complex milieu of a cell. N-(4-ethynylphenyl)acetamide's terminal alkyne is a key player in two of the most powerful bioorthogonal reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation Strategies

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction. sci-hub.se It involves the reaction of a terminal alkyne, such as the one on this compound, with an azide (B81097) to form a stable 1,4-disubstituted triazole ring. sci-hub.se This reaction is catalyzed by copper(I) and is known for its reliability, specificity, and biocompatibility. sci-hub.seresearchgate.net

In a typical bioconjugation experiment, a biomolecule of interest is first modified to contain an azide group. Then, a probe molecule containing the this compound scaffold is introduced. The CuAAC reaction then "clicks" the probe onto the biomolecule, allowing for its detection, imaging, or isolation. researchgate.net The robustness of this reaction has made it a cornerstone of chemical biology. researchgate.net

| Key Features of CuAAC | |

| Reaction Type | Copper(I)-catalyzed 1,3-dipolar cycloaddition sci-hub.se |

| Reactants | Terminal alkyne and an azide sci-hub.se |

| Product | Stable 1,4-disubstituted 1,2,3-triazole sci-hub.se |

| Key Advantage | High regioselectivity and efficiency sci-hub.se |

| Catalyst | Copper(I) sci-hub.seresearchgate.net |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Methodologies

A significant drawback of CuAAC is the potential toxicity of the copper catalyst to living cells. researchgate.net Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed as a copper-free alternative. researchgate.netnih.gov In SPAAC, the alkyne is part of a strained ring system, such as a cyclooctyne (B158145). nih.govnih.gov The ring strain provides the necessary energy to drive the cycloaddition with an azide, eliminating the need for a metal catalyst. researchgate.netnih.gov

While this compound itself is not a strained alkyne, it serves as a crucial synthetic precursor for creating more complex probes that do contain strained alkynes. The fundamental principle of selectively linking an alkyne-containing probe to an azide-modified biomolecule remains the same, but SPAAC allows these ligations to be performed in living organisms with minimal toxicity. researchgate.net

Development of Chemical Probes and Labeling Reagents

The structure of this compound makes it an ideal scaffold for creating a wide array of chemical probes and labeling reagents. The terminal alkyne acts as a universal attachment point for bioorthogonal reactions. chemscene.com The phenylacetamide portion of the molecule can be chemically modified to attach various reporter tags. These can include:

Fluorophores: For fluorescent imaging of biomolecules.

Biotin: For affinity purification and isolation of tagged molecules. nih.gov

Mass tags: For detection and quantification using mass spectrometry.

These customized probes enable researchers to visualize the location, movement, and interactions of proteins, lipids, and other biomolecules in living cells.

Interaction Studies with Biological Systems and Biomolecules

Derivatives of this compound are frequently used to study and modulate the function of biological systems. For example, the acetamide (B32628) group can mimic acetylated lysine (B10760008) residues, which are important in the regulation of proteins called histone deacetylases (HDACs). By incorporating the this compound scaffold into larger molecules, researchers can design inhibitors that target the active site of enzymes like HDACs, which are implicated in diseases such as cancer.

The ethynylphenyl group can also be designed to interact with specific pockets in a protein's active site. Furthermore, by attaching this moiety to molecules that bind DNA, the alkyne group can be used to "click" reporter molecules on, facilitating the study of DNA-protein interactions and cellular processes involving DNA.

Scaffold for the Rational Design of Biologically Active Molecules

In medicinal chemistry, this compound is a valuable scaffold for the rational design of new drugs. nih.gov Its relatively simple, rigid structure allows for systematic modifications to explore how changes in the molecule's shape and properties affect its biological activity—a process known as structure-activity relationship (SAR) studies. nih.gov

The acetamide and ethynylphenyl components can be part of a pharmacophore, the essential part of a molecule required for its biological activity. For instance, sulfonamide-acetamide derivatives have been designed and synthesized to act as inhibitors of dihydrofolate reductase (DHFR), an important target for both antimicrobial and anticancer drugs. nih.gov The adaptability of the this compound scaffold makes it a powerful tool for developing novel therapeutic agents. arabjchem.orgresearchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

The HOMO energy is indicative of a molecule's ability to donate electrons, with higher values suggesting a greater capacity for adsorption on a metal surface. researchgate.net Conversely, the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.netmdpi.com

Studies on related acetamide (B32628) derivatives have utilized DFT to explore their nonlinear optical (NLO) properties, which are of interest for optoelectronic applications. researchgate.net The electronic properties, such as molecular electrostatic potential (MEP) surfaces, are also computed to understand intermolecular interactions. researchgate.net For instance, DFT has been used to analyze the electronic states and molecular properties of N-aryl-2-(N-disubstituted) acetamide compounds. rsc.org In the context of drug design, DFT calculations help in understanding the local reactivity of acetamide derivatives, which is essential for predicting their interaction with biological targets like enzymes. nih.govnih.gov The method has also been applied to study the interaction of a protonated 4-(4-ethynylphenyl)-triazole functionalized quinoline (B57606) drug model with biological targets. mdpi.com

Table 1: Key Quantum Chemical Parameters Calculated by DFT

| Parameter | Description | Significance |

| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. researchgate.net |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. researchgate.net |

| Energy Gap (ΔE) | Difference between E-LUMO and E-HOMO | Relates to the molecule's stability and reactivity. researchgate.netmdpi.com |

| Chemical Hardness | Resistance to change in electron distribution | A measure of the molecule's stability. researchgate.net |

| Electronegativity | Power of an atom to attract electrons | Influences bond polarity and reactivity. researchgate.net |

Molecular Docking Analyses of Compound Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. It is extensively used to model the interaction between a small molecule, such as N-(4-ethynylphenyl)acetamide, and a protein target. This analysis helps in understanding the binding mode and affinity of the compound within the active site of an enzyme or receptor.

For instance, molecular docking studies have been performed on derivatives of N-phenylacetamide to evaluate their potential as inhibitors for various enzymes. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding energy, often calculated in kcal/mol, provides a quantitative measure of the binding affinity. nuph.edu.ua

In the context of developing new therapeutic agents, molecular docking is a crucial first step. For example, it has been used to investigate N-aryl-2-(N-disubstituted) acetamide compounds as potential inhibitors of enzymes involved in neurodegenerative diseases. rsc.org Similarly, docking studies have been employed to assess the potential of acetamide derivatives as anticonvulsant agents by predicting their interaction with targets like the GABA-A receptor. nuph.edu.ua The results from these in silico analyses often correlate well with in vivo experimental findings and guide the design of more potent and selective inhibitors. nuph.edu.uafrontiersin.org

Table 2: Applications of Molecular Docking for this compound and its Analogs

| Research Area | Target | Purpose of Docking |

| Anticancer | Epidermal Growth Factor Receptor (EGFR) | To predict the binding mode and affinity of potential inhibitors. researchgate.net |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO-A, MAO-B), Cholinesterases | To identify potential inhibitors and understand their binding mechanism. rsc.org |

| Anticonvulsant | GABA-A Receptor, GABA-aminotransferase | To predict the binding affinity and guide the development of new anticonvulsant drugs. nuph.edu.ua |

| Antimicrobial | Serine Protease | To understand the mechanism of inhibition and identify key interactions. frontiersin.org |

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This computational method is used to study the conformational changes of this compound and its interactions with biological macromolecules, complementing the static picture provided by molecular docking. nih.gov

MD simulations can assess the stability of a ligand-protein complex by monitoring parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. nih.gov These simulations help in understanding how the compound adapts its conformation within the binding site and the nature of the dynamic interactions that are formed.

For example, MD simulations have been used to investigate the stability of N-phenylacetamide derivatives when bound to corrosion-inhibiting surfaces or biological targets. researchgate.netresearchgate.net In drug discovery, MD simulations are employed to refine the results of molecular docking and to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. nih.gov

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR methods use computational models to predict the activity of new compounds based on the properties of known active and inactive molecules.

For this compound and its analogs, SAR studies are crucial for optimizing their therapeutic potential. By systematically modifying the structure, for example, by introducing different substituents on the phenyl ring, researchers can identify the chemical features that are essential for a desired biological effect. nih.govnih.gov The ethynyl (B1212043) group, for instance, is a strong electron-withdrawing moiety that can enhance reactivity in certain chemical reactions.

Computational SAR models can be developed using techniques like quantitative structure-activity relationship (QSAR), which correlates physicochemical properties of molecules with their biological activity. These models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. SAR studies have been instrumental in the development of acetamide-based inhibitors for various targets, including carbonic anhydrase and enzymes involved in parasitic diseases. nih.govnih.gov

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, including DFT, provide fundamental insights into the reaction mechanisms involving this compound. These calculations can be used to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies. This information is invaluable for understanding how the compound participates in chemical transformations.

For example, quantum chemical methods can elucidate the mechanism of action of acetamide derivatives by modeling their interaction with the active site of an enzyme at the electronic level. nih.gov These calculations can reveal how the compound forms covalent or non-covalent bonds with the target, leading to its inhibition. nih.gov

Furthermore, these theoretical studies can be used to predict the reactivity of different parts of the molecule, such as the ethynyl group or the acetamide moiety. This knowledge is crucial for designing new synthetic routes and for understanding the metabolic fate of the compound in a biological system. Quantum chemical calculations have been applied to a wide range of acetamide derivatives to study their properties as corrosion inhibitors, anti-HIV agents, and more. researchgate.netresearchgate.netnih.gov

Emerging Research Directions and Future Prospects

Advanced Functionalization and Derivatization Methodologies

The core of N-(4-ethynylphenyl)acetamide's utility lies in its capacity for selective modification. The terminal alkyne group is a particularly reactive handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions.

One of the most prominent derivatization strategies is the Sonogashira coupling reaction . This palladium-copper co-catalyzed reaction allows for the coupling of terminal alkynes with aryl or vinyl halides. This methodology has been effectively used to create more complex molecular architectures. For instance, researchers have developed fluorescence derivatization techniques based on the Sonogashira reaction to label molecules of biological interest. nih.govresearchgate.net In one such approach, a fluorescent alkyne was used to label ortho-substituted aryl halides, a process often hindered by steric challenges. nih.govresearchgate.net This highlights the reaction's robustness and its applicability in creating probes for sensitive biological analyses. nih.gov

Another key reaction is the Huisgen 1,3-dipolar cycloaddition , often referred to as "click chemistry." The ethynyl (B1212043) group of this compound can readily react with azides in the presence of a copper(I) catalyst to form stable 1,2,3-triazole rings. This reaction is highly efficient and orthogonal to many other functional groups, making it ideal for bioconjugation and materials science. Research has shown the successful synthesis of 4-(4-ethynylphenyl)-triazole derivatives of chloroquine (B1663885), which demonstrated activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. mdpi.com

Advanced methodologies also explore the aryl-metalation of the alkyne followed by intramolecular cyclization, a strategy that enables the construction of complex heterocyclic systems like six-membered lactams under mild conditions. acs.org These cascade reactions, which can involve steps like a 1,4-metal migration, are powerful tools for building polycyclic scaffolds from simple alkyne precursors. acs.org

The table below summarizes key derivatization reactions involving the ethynyl group.

| Reaction Type | Catalyst/Reagents | Functional Group Targeted | Product Type | Significance |

| Sonogashira Coupling | Palladium (Pd) and Copper (Cu) catalysts | Terminal Alkyne | Aryl-substituted alkynes | Creation of fluorescent probes, overcoming steric hindrance. nih.govresearchgate.net |

| Huisgen Cycloaddition (Click Chemistry) | Copper(I) sulfate, L-ascorbic acid | Terminal Alkyne | 1,2,3-Triazole heterocycles | Bioconjugation, synthesis of antiplasmodial agents. researchgate.netmdpi.com |

| Arylative Cyclization/Isomerization | Nickel(II) catalyst | Alkyne | Benzofuran skeletons | Late-stage functionalization of bioactive compounds. acs.org |

| Sequential Aryl-metalation/Cyclization | Palladium (Pd) catalyst | Alkyne | N-containing heterocycles (e.g., lactams) | Construction of complex polycyclic scaffolds. acs.org |

Integration into Multicomponent Reaction Systems for Library Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are a cornerstone of modern medicinal and combinatorial chemistry. acsgcipr.org They offer high atom economy, efficiency, and the ability to rapidly generate large libraries of structurally diverse molecules, which is ideal for drug discovery programs. acsgcipr.orgbeilstein-journals.org

This compound, with its reactive alkyne handle, is an excellent candidate for inclusion in MCRs. The alkyne can participate in various MCRs, often after an initial transformation or as a key reactive partner. For example, the Ugi four-component reaction (Ugi-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgacs.org While this compound itself may not be a direct component, its derivatives, such as the corresponding amine or carboxylic acid, could be employed. More directly, the alkyne can be involved in post-Ugi modifications. For instance, Ugi products containing a halo-aryl group can be coupled with this compound via Sonogashira reaction, or an azide-functionalized Ugi product could be "clicked" with the ethynyl group.

Research has demonstrated the power of combining Ugi reactions with subsequent copper-catalyzed cyclizations to produce diverse scaffolds like isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common MCR precursor. acs.org The diversity of these libraries can be expanded by varying the terminal alkyne used in the cyclization step, for which this compound or its derivatives are suitable candidates. acs.org The generation of such libraries is crucial for exploring chemical space and identifying novel bioactive molecules. beilstein-journals.org The efficiency of MCRs minimizes waste and reduces the number of synthetic steps, aligning with the principles of green chemistry. acsgcipr.org

Novel Applications in Interdisciplinary Research Arenas

The unique chemical properties of this compound and its derivatives have paved the way for their use in a variety of interdisciplinary fields, extending beyond traditional organic synthesis.

Medicinal Chemistry and Drug Discovery: The acetamide (B32628) scaffold and its derivatives are prevalent in medicinal chemistry, with compounds exhibiting a wide range of biological activities, including anticancer, analgesic, and anti-inflammatory properties. nih.govmdpi.com The this compound framework serves as a building block for more complex therapeutic candidates. For example, its triazole derivatives, formed via click chemistry, have been investigated as antiplasmodial agents. mdpi.com In one study, a chloroquine conjugate featuring a 4-(4-ethynylphenyl)-triazole moiety was synthesized and showed equal potency against drug-sensitive and drug-resistant malaria strains. mdpi.com Furthermore, related acetamide structures are being explored as dual inhibitors of enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAOs) and cholinesterases (ChEs). researchgate.net

Biochemical Probes and Imaging: The ability of the ethynyl group to undergo highly selective reactions makes this compound an excellent precursor for biochemical tools. As mentioned, Sonogashira coupling can be used to attach fluorophores, creating probes for the sensitive detection of biological molecules like thyroid hormones in serum samples. nih.govresearchgate.net A fluorescent alkyne, 2-(4-ethynylphenyl)-4,5-diphenyl-1H-imidazole (DIB-ET), was synthesized for this purpose, enabling the determination of hormone concentrations via HPLC with fluorescence detection. nih.govresearchgate.net This highlights a move towards creating specialized tools for diagnostics and molecular biology.

Materials Science: The rigid, linear structure of the ethynylphenyl group is a desirable feature for the construction of novel organic materials. Molecules containing this motif are investigated for applications in electronic materials, such as organic semiconductors. chemscene.com The potential for polymerization or incorporation into larger conjugated systems via the alkyne group allows for the tuning of electronic and photophysical properties, opening doors for applications in organic electronics and photonics.

The table below details some of the interdisciplinary applications of this compound and its derivatives.

| Research Arena | Specific Application | Key Research Finding | Compound Derivative Example |

| Medicinal Chemistry | Antiplasmodial Agents | Active against chloroquine-resistant P. falciparum strains. mdpi.com | 7-Chloro-N-(2-(4-(4-ethynylphenyl)-1H-1,2,3-triazol-1-yl)ethyl)quinolin-4-amine mdpi.com |

| Neurotherapeutics | Dual inhibition of MAO and Cholinesterase enzymes. researchgate.net | Sesamol-derived acetamides researchgate.net | |

| Biochemical Probes | Fluorescence Derivatization | Enables sensitive detection of thyroid hormones in serum. nih.govresearchgate.net | Fluorescent derivatives of T3/T4 hormones using a fluorescent alkyne nih.govresearchgate.net |

| Materials Science | Organic Semiconductors | Potential use in electronic materials due to its structural properties. chemscene.com | N-(4-(4-bromophenyl)thiazol-2-yl)acetamide chemscene.com |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-ethynylphenyl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of arylacetamides typically involves acetylation of aniline derivatives. For example, N-(4-substituted phenyl)acetamides are synthesized by reacting 4-substituted anilines with acetic anhydride under reflux conditions. Optimization strategies include controlling reaction temperature (e.g., reflux at 120–140°C), using excess acetylating agents, and purification via recrystallization (e.g., methanol or ethanol). Reaction progress can be monitored using thin-layer chromatography (TLC) . For analogs with sensitive functional groups (e.g., ethynyl), inert atmospheres (N₂/Ar) may prevent side reactions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- GC/MS : Full-scan GC/MS with electron ionization (EI) is effective for molecular weight confirmation. For example, N-(4-ethoxyphenyl)acetamide (C₁₀H₁₃NO₂) was analyzed using an Agilent 5977 MSD with a 30 m × 0.25 mm HP-5ms column and helium carrier gas (1 mL/min) .

- NMR : ¹H/¹³C NMR can resolve substituent effects (e.g., ethynyl protons at δ ~2.5–3.5 ppm, acetamide carbonyl at ~168–170 ppm).

- X-ray Crystallography : Used to confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding and π-stacking in analogs like N-(4-chlorophenyl)acetamide) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine powders (particle size <10 µm) .

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician. Avoid inducing vomiting if ingested .

- Storage : Store in airtight containers at –20°C for long-term stability, similar to related acetamide derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data versus computational modeling predictions for this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., torsional flexibility) not captured in static computational models. Strategies include:

- DFT Calculations : Compare optimized geometries with experimental X-ray data (e.g., nitro group torsion angles in N-(4-chloro-2-nitrophenyl)acetamide deviated by ~16° from planar conformations) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O bonds in crystal packing) to validate force fields used in simulations .

- Temperature-Dependent Studies : Perform variable-temperature XRD to assess thermal motion effects on bond lengths/angles .

Q. What strategies are employed to address conflicting bioactivity data in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Metabolite Screening : Use LC-MS to detect degradation products (e.g., deacetylated metabolites) that may confound SAR interpretations .

- Cellular Assays : Compare results across multiple cell lines (e.g., HEK-293 vs. HepG2) to rule out cell-specific artifacts .

Q. How does the introduction of ethynyl groups at the para position influence the electronic properties and reactivity of acetamide derivatives?

- Methodological Answer :

- Electronic Effects : Ethynyl groups are strong electron-withdrawing moieties, reducing electron density on the aromatic ring (via inductive effects). This can be quantified using Hammett σₚ⁺ values (~0.34) .

- Reactivity : Ethynyl substituents enable click chemistry (e.g., Huisgen cycloaddition) for bioconjugation. For example, this compound could serve as a precursor for fluorescent probes via Cu(I)-catalyzed azide-alkyne coupling .

- Solubility : Ethynyl groups may reduce aqueous solubility compared to hydroxyl or methoxy analogs, necessitating co-solvents like DMSO for in vitro studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。